(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL
CAS No.:
Cat. No.: VC17493506
Molecular Formula: C13H20N4OS
Molecular Weight: 280.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N4OS |
|---|---|
| Molecular Weight | 280.39 g/mol |
| IUPAC Name | (3S)-3-[(2-aminothieno[3,2-d]pyrimidin-4-yl)amino]heptan-1-ol |
| Standard InChI | InChI=1S/C13H20N4OS/c1-2-3-4-9(5-7-18)15-12-11-10(6-8-19-11)16-13(14)17-12/h6,8-9,18H,2-5,7H2,1H3,(H3,14,15,16,17)/t9-/m0/s1 |
| Standard InChI Key | XOQUYNJHHHEOIX-VIFPVBQESA-N |
| Isomeric SMILES | CCCC[C@@H](CCO)NC1=NC(=NC2=C1SC=C2)N |
| Canonical SMILES | CCCCC(CCO)NC1=NC(=NC2=C1SC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL (molecular formula: , molecular weight: 280.39 g/mol) features a thieno[3,2-d]pyrimidine core fused to a heptanol side chain with an (S)-configured stereocenter at position 3. The IUPAC name delineates its components:
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Thieno[3,2-d]pyrimidine: A bicyclic system combining thiophene and pyrimidine rings.
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2-Amino substitution: A primary amine at position 2 of the pyrimidine ring.
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(S)-3-aminoheptan-1-ol: A seven-carbon chain with hydroxyl and amino groups at positions 1 and 3, respectively.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.39 g/mol |
| Stereochemistry | (S)-configuration at C3 |
| Canonical SMILES | CCCCC(CCO)NC1=NC(=NC2=C1SC=C2)N |
| Topological Polar Surface Area | 127 Ų (estimated) |
Synthetic Methodologies
Core Scaffold Construction
The thieno[3,2-d]pyrimidine core is typically synthesized via cyclocondensation reactions. A common approach involves dehydrogenative cyclization between 2-aminothiophene carboxamides and aldehydes or ketones under acidic conditions . For example, Akramov et al. demonstrated that refluxing 2-amino-4,5-dimethylthiophene-3-carboxamide with aldehydes in ethanol/HCl yields thienopyrimidinones in 52–66% yields . Adapting this method, the 2-amino group in the target compound could be introduced via nucleophilic substitution or reductive amination post-cyclization.
Side-Chain Functionalization
The heptanol side chain’s (S)-configuration suggests asymmetric synthesis or chiral resolution steps. One plausible route involves:
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Mitsunobu Reaction: To install the stereocenter using a chiral alcohol precursor.
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Nucleophilic Aromatic Substitution: Coupling the thienopyrimidine core with the aminoheptanol moiety under basic conditions.
Scheme 1: Hypothetical Synthesis Pathway
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Cyclocondensation of 2-aminothiophene-3-carboxamide with ethyl glyoxylate → Thieno[3,2-d]pyrimidin-4-one.
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Chlorination at position 4 using POCl₃ → 4-chlorothieno[3,2-d]pyrimidine.
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SNAr reaction with (S)-3-aminoheptan-1-ol → Target compound .
Biological Activities and Mechanistic Insights
Table 2: Comparative Kinase Inhibition Data
| Compound | Target Kinase | IC₅₀ (μM) | Structural Features |
|---|---|---|---|
| (S)-3-((2-Amino...) | FLT3 (hypoth.) | N/A | 2-Amino, heptanol chain |
| Gyoonhee’s compound 9 | FLT3 | 0.085 | 6-(4-hydroxyphenethyl) |
Central Nervous System (CNS) Applications
Patents disclose thienopyrimidines as muscarinic acetylcholine receptor (mAChR) modulators . The hydroxyl and amino groups in (S)-3-((2-Amino...) could enhance blood-brain barrier permeability, making it a candidate for Alzheimer’s disease or schizophrenia therapy. For example, US10961253B2 describes thieno[3,2-d]pyrimidines as M4 mAChR positive allosteric modulators with anxiolytic effects .
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